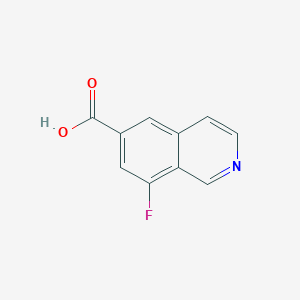

8-Fluoroisoquinoline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAOVXQZDMUHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 8 Fluoroisoquinoline 6 Carboxylic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 8-Fluoroisoquinoline-6-carboxylic acid reveals several potential disconnection points, leading to the identification of key precursors. The primary disconnections involve the bonds that form the pyridine (B92270) ring of the isoquinoline (B145761) core.

A logical approach is to disconnect the C4-C4a and N-C1 bonds, which is characteristic of the Pomeranz-Fritsch reaction. This pathway suggests a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine as key precursors. Specifically, a 3-fluoro-5-formylbenzoic acid derivative and an aminoacetaldehyde acetal would be required.

Alternatively, a disconnection across the N-C1 and C4a-C5 bonds, typical for Bischler-Napieralski or Pictet-Spengler type cyclizations, points to a β-arylethylamine precursor. In this case, a key intermediate would be a substituted phenethylamine, such as 2-(2-fluoro-4-carboxyphenyl)ethanamine, which would then be cyclized with a one-carbon unit.

These analyses highlight the central challenge: the synthesis of appropriately substituted benzene-derived precursors that contain the necessary fluorine and carboxyl functionalities (or their synthetic equivalents) in the correct positions for subsequent cyclization to form the isoquinoline core.

Key Identified Precursors:

Substituted Benzaldehydes (e.g., 3-fluoro-5-formylbenzoic acid derivatives)

Substituted β-arylethylamines (e.g., 2-(2-fluoro-4-carboxyphenyl)ethanamine derivatives)

Aminoacetaldehyde diethyl acetal

Glyoxal acetal

Classical and Modern Isoquinoline Annulation Reactions Applied to Fluoro-substituted Systems

The construction of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions being adaptable for fluoro-substituted systems. researchgate.net

The Pomeranz–Fritsch reaction, first described in 1893, is a fundamental method for synthesizing isoquinolines. thermofisher.comwikipedia.org The classic reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-diethoxyethylamine. thermofisher.comwikipedia.org For the synthesis of this compound, this would require a 3-fluoro-5-substituted benzaldehyde precursor.

Traditional conditions often utilize strong acids like concentrated sulfuric acid and high temperatures, which can be incompatible with sensitive functional groups and may lead to low yields. researchgate.net To address these limitations, several modifications have been developed. The Schlittler-Muller modification uses a substituted benzylamine (B48309) condensed with glyoxal hemiacetal, while the Bobbitt modification employs hydrogenation of the benzalaminoacetal intermediate to generate a tetrahydroisoquinoline. thermofisher.com A more recent advancement replaces strong acids with a combination of a silyl triflate (like TMSOTf) and a sterically hindered amine base. researchgate.net This allows the reaction to proceed under milder conditions, making it more suitable for complex, functionalized substrates like those required for fluoro-substituted isoquinoline carboxylic acids. researchgate.netnih.gov

Bischler–Napieralski Reaction: This reaction is one of the most widely used methods for creating 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. nrochemistry.comjk-sci.com The process involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. nrochemistry.comwikipedia.org Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction is an electrophilic aromatic substitution and is most effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.comjk-sci.com For a fluoro-substituted system, the fluorine atom acts as an electron-withdrawing group, which can make the cyclization more challenging, potentially requiring stronger conditions like refluxing in POCl₃ with P₂O₅. jk-sci.com

Pictet–Spengler Reaction: Discovered in 1911, the Pictet–Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.org The driving force is the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org While highly effective for electron-rich aromatic rings like indoles, less nucleophilic rings, such as a fluorinated phenyl group, may require stronger acids and higher temperatures to achieve good yields. wikipedia.org The resulting tetrahydroisoquinoline would require a final oxidation step to yield the aromatic 8-fluoroisoquinoline core.

| Reaction | Key Precursors | Intermediate Product | Typical Conditions | Applicability to Fluoro-Substituted Systems |

|---|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetal | Isoquinoline | Conc. H₂SO₄, heat; or TMSOTf, base | Feasible, especially with milder modified conditions. researchgate.net |

| Bischler–Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃ or P₂O₅, reflux | Challenging due to electron-withdrawing nature of fluorine, may require harsh conditions. jk-sci.com |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl), heat | May require stronger acid and higher temperatures due to reduced nucleophilicity of the aromatic ring. wikipedia.org |

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions for the construction of heterocyclic cores. These methods often offer milder conditions and greater functional group tolerance compared to classical approaches.

Palladium-catalyzed heteroannulation reactions represent a powerful strategy. For instance, the reaction of 2-iodobenzylidenamines with fluorine-containing alkynes can produce 4-fluoroalkyl isoquinolines in a regioselective, one-pot procedure. While this specific example places the fluoroalkyl group at C-4, the underlying principle of building the isoquinoline ring through metal-catalyzed C-C and C-N bond formation can be adapted.

Another approach involves decarboxylative cross-coupling, where a carboxylic acid is used as a coupling partner. sciengine.comresearchgate.netrsc.org Transition metals like palladium, copper, and iron can catalyze these reactions. sciengine.comnih.gov A potential strategy for this compound could involve the coupling of a pre-formed, functionalized pyridine ring with a fluorinated benzene derivative, where one of the coupling partners is a carboxylic acid that is expelled as CO₂ during the reaction. Such methods avoid the need for pre-formed organometallic reagents and are often more sustainable. sciengine.comresearchgate.net

Regioselective Introduction of the Fluoro Substituent at C-8

The introduction of a fluorine atom at a specific position on the isoquinoline scaffold can be accomplished either by starting with a pre-fluorinated precursor or by direct fluorination of the formed heterocyclic ring.

Starting with a fluorinated precursor, such as 2-fluoro-4-substituted benzaldehyde or phenethylamine, ensures the fluorine is in the correct position (which will become C-8 after cyclization) from the outset. This is often the most reliable method for ensuring regioselectivity.

Direct C-H fluorination of the isoquinoline ring is a more modern and atom-economical approach. However, controlling the regioselectivity is a significant challenge. Electrophilic fluorinating agents typically react at the most electron-rich positions. In the case of isoquinoline, protonation under acidic conditions directs substitution to the C-5 and C-8 positions. iust.ac.ir Recent advances in photochemistry have enabled the site-selective C-H fluorination of heteroarenes. chinesechemsoc.org For example, a visible-light-mediated method using N-fluorobenzenesulfonimide (NFSI) has shown a marked preference for fluorinating quinolines at the C-2 position, but isoquinolines were fluorinated only at the C-1 position. chinesechemsoc.org Achieving selective fluorination at C-8 would likely require directing group strategies or further methodological development. Another study suggests that in photoinduced hydrosilylation, the radical is preferentially generated at the 8-position of isoquinoline, which could potentially be trapped in a fluorination reaction. nih.gov

Methodologies for Carboxylic Acid Group Formation and Derivatization at C-6

The carboxylic acid group at the C-6 position can be introduced at various stages of the synthesis.

One common strategy is to carry a bromine atom at the desired position throughout the synthesis of the isoquinoline core. The resulting 6-bromoisoquinoline can then be converted to the carboxylic acid. This can be achieved through palladium-catalyzed carbonylation, where the bromo-substituted compound is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile (like methanol to form the methyl ester), which is then hydrolyzed. A patent describes the synthesis of isoquinoline-6-carbaldehyde from 6-bromoisoquinoline via a palladium-catalyzed reaction with CO to form the methyl ester intermediate with a 78% yield. google.com Another established method is the conversion of the bromide to a nitrile using cuprous cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. datapdf.com

Alternatively, if the synthesis starts with a precursor already containing the carboxyl group (or a protected version), this functionality is simply carried through the reaction sequence. For example, starting with a 3-fluoro-5-carboxybenzaldehyde in a Pomeranz-Fritsch type reaction would directly yield the desired product, provided the carboxylic acid is stable to the cyclization conditions.

Derivatization of the final carboxylic acid can be achieved through standard organic transformations. For example, reaction with thionyl chloride followed by an alcohol, such as methanol, can readily form the corresponding ester. datapdf.com

| Strategy | Precursor Functional Group | Reaction | Key Reagents | Reference |

|---|---|---|---|---|

| Halogen-to-Carboxyl Conversion | -Br | Palladium-Catalyzed Carbonylation | CO, Pd(OAc)₂, PPh₃, NaOAc, MeOH | google.com |

| Halogen-to-Carboxyl Conversion | -Br | Cyanation then Hydrolysis | 1. CuCN; 2. HCl (aq) | datapdf.com |

| Carrying Through Synthesis | -COOH or -COOR | N/A (Functional group already present) | N/A | N/A |

Green Chemistry Principles in the Synthesis of Fluoro-Isoquinoline Carboxylic Acids

Traditional synthetic routes to isoquinoline frameworks often involve multi-step procedures with harsh reagents, toxic solvents, and poor atom economy, posing significant environmental challenges. nih.gov In response, the application of green chemistry principles aims to mitigate these drawbacks by focusing on waste prevention, the use of safer solvents and auxiliaries, energy efficiency, and the development of catalytic instead of stoichiometric reagents. nih.gov For the synthesis of fluoro-isoquinoline carboxylic acids, these principles translate into innovative strategies that enhance efficiency while minimizing environmental impact.

Application of Recyclable Catalytic Systems

The use of recyclable catalysts is a key tenet of green chemistry, offering both economic and environmental benefits by reducing waste and allowing for multiple reaction cycles. Various catalytic systems have shown promise in the synthesis of the broader isoquinoline class, which can be conceptually extended to fluorinated derivatives.

Heterogeneous Catalysts: Nanoparticle-based catalysts are particularly attractive due to their high surface-area-to-volume ratio and ease of separation from the reaction mixture. For instance, KF/Clinoptilolite (KF/CP) nanoparticles, derived from inexpensive and natural materials, have been successfully employed as a heterogeneous catalyst in the synthesis of pyrido-[2,1-a]-isoquinoline derivatives in water at ambient temperature. nih.gov The reusability of such catalysts makes them a sustainable option for complex organic transformations.

Another promising approach involves the use of copper nanoparticles supported on a biodegradable matrix. A novel method for synthesizing 1-phenyl isoquinoline derivatives utilizes a Cu-NP/C/PEG-400 heterogeneous catalyst. This system demonstrates high efficiency, a wide substrate scope, and the catalyst can be recovered and reused, aligning with green chemistry goals.

Homogeneous Recyclable Catalysts: While heterogeneous catalysts offer straightforward separation, developments in homogeneous catalysis also provide recyclable options. For example, a ruthenium catalyst has been used in polyethylene glycol (PEG-400) for the synthesis of isoquinolines and isoquinolinones under microwave irradiation. nih.gov The non-volatile and recyclable nature of PEG-400 as a solvent allows for the recovery and reuse of the homogeneous catalyst. nih.gov

The table below summarizes various recyclable catalytic systems applicable to isoquinoline synthesis, highlighting their potential for adaptation to fluoro-substituted analogues.

| Catalyst System | Catalyst Type | Key Advantages | Potential Application for Fluoro-isoquinolines |

| KF/Clinoptilolite (KF/CP) | Heterogeneous | Inexpensive, natural materials, high activity, reusable. nih.gov | Synthesis via multi-component reactions in aqueous media. |

| Copper Nanoparticles (Cu-NP/C/PEG-400) | Heterogeneous | High efficiency, broad substrate scope, reusable catalyst. | C-H and N-N bond activation strategies for isoquinoline ring formation. |

| Ruthenium in PEG-400 | Homogeneous | Recyclable catalyst-solvent system, high yields. nih.gov | Microwave-assisted annulation reactions. |

Solvent-Efficient and Environmentally Benign Reaction Conditions

The choice of solvent and energy input are critical factors in the environmental footprint of a synthetic process. Green chemistry encourages the use of safer solvents and energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolines and their fluorinated derivatives. researchgate.net For instance, a rapid, one-pot, solvent-free synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been developed using microwave irradiation, showcasing significant rate enhancement and high yields. researchgate.net Microwave-assisted methods have also been employed for the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives. The application of microwave heating to the synthesis of this compound could similarly offer advantages in terms of speed and efficiency. jmpas.com

Ultrasound-Assisted Synthesis: Sonochemistry provides another alternative energy source that can promote chemical reactions. Ultrasound-assisted, one-pot synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated, involving a copper-catalyzed α-arylation followed by intramolecular cyclization. nih.gov This method proceeds under mild conditions with short reaction times and high yields. nih.gov

Use of Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives is a key goal of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Green and efficient methods for synthesizing pyrimido-isoquinoline derivatives have been reported using water as the solvent at room temperature with a recyclable nanocatalyst. nih.gov The use of biodegradable solvents like PEG-400 also represents a significant step towards more sustainable chemical processes.

The following table outlines various environmentally benign reaction conditions that could be applied to the synthesis of this compound and related compounds.

| Condition | Description | Key Advantages |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid reaction times, higher yields, increased purity. mdpi.comresearchgate.net |

| Ultrasound Irradiation | Application of ultrasonic waves to promote reactions. | Mild conditions, shorter reaction times, high yields. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced waste, simplified work-up, lower environmental impact. researchgate.net |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, abundant, and environmentally safe. nih.gov |

| Biodegradable Solvents | Employing solvents like PEG-400. | Low volatility, recyclable, and more environmentally friendly than traditional organic solvents. nih.gov |

By integrating these recyclable catalytic systems and environmentally benign reaction conditions, the synthesis of this compound and its derivatives can be approached in a manner that is not only efficient but also aligns with the principles of sustainable chemical manufacturing.

Chemical Transformations and Derivatization of 8 Fluoroisoquinoline 6 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, serving as a precursor for numerous derivatives. Standard transformations of this moiety are well-established and can be readily applied to 8-Fluoroisoquinoline-6-carboxylic acid.

Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidity of the carboxyl group, improve pharmacokinetic properties, or create intermediates for further synthesis. The most common method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.ukcerritos.edu This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or the alcohol is used as the solvent to ensure it is in large excess. masterorganicchemistry.comcerritos.edu

Alternative methods for ester synthesis that avoid the use of strong acids include reactions with alkyl halides after converting the carboxylic acid to its more nucleophilic carboxylate salt, or the use of coupling reagents. organic-chemistry.org

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating the mixture, often with the alcohol as solvent. | Reversible reaction; requires removal of water or excess alcohol to maximize yield. masterorganicchemistry.com |

| Alkylation of Carboxylate | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R'-X) | Room temperature or gentle heating in a polar aprotic solvent (e.g., DMF, Acetone). | An SN2 reaction, best suited for primary and methyl halides. |

| DCC/DMAP Coupling | Alcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature in an inert solvent (e.g., CH₂Cl₂, THF). | Mild conditions, but produces dicyclohexylurea byproduct which must be filtered off. |

The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid of the title compound is a prime handle for this transformation. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.govuni-kiel.de This process converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A wide array of peptide coupling reagents has been developed for this purpose, ranging from carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) to more advanced phosphonium and uronium salts such as HBTU, HATU, and PyBOP. uni-kiel.depeptide.com These reactions are typically performed at room temperature in inert solvents and often include an additive like HOBt or HOAt to improve efficiency and suppress potential side reactions like racemization if chiral amines are used. uni-kiel.de The choice of coupling reagent and conditions allows for the synthesis of a vast number of amide derivatives from this compound. researchgate.netnih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Cost-effective; DCC produces an insoluble urea byproduct, while EDC's byproduct is water-soluble. peptide.com |

| Phosphonium Salts | PyBOP, BOP | HOBt, HOAt | High efficiency, but can be carcinogenic. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | HOAt, DIPEA | Fast reaction times, low racemization, widely used in solid-phase peptide synthesis. peptide.com |

The structure of this compound contains both a weakly acidic carboxylic acid group and a basic nitrogen atom in the isoquinoline (B145761) ring, making it zwitterionic. This dual functionality allows for the formation of salts and co-crystals, which is a common strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. nih.govnih.gov

Co-crystallization with pharmaceutically acceptable compounds (co-formers), particularly other acids or bases, can lead to new crystalline forms with improved properties. google.com For instance, studies on fluoroquinolone antibiotics, which share the carboxylic acid and a basic piperazine moiety, have shown that co-crystallization with various dicarboxylic acids results in the formation of robust salt bridges and hydrogen-bonding networks. nih.gov These interactions, such as the heterosynthon between a protonated amine and a deprotonated carboxyl group, guide the formation of novel supramolecular structures. nih.gov This approach could be applied to this compound to screen for new solid forms with enhanced characteristics for research and development. researchgate.net

Reactivity of the Fluoro Substituent at C-8

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. snnu.edu.cn However, when attached to an aromatic system, particularly a heteroaromatic one like isoquinoline, the fluorine atom can be activated towards certain substitution reactions.

The fluorine atom at the C-8 position of the isoquinoline ring can be susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgimperial.ac.uk The SₙAr mechanism is favored on electron-deficient aromatic rings, and the electronegative nitrogen atom in the isoquinoline nucleus helps to withdraw electron density, thereby activating the ring towards nucleophilic attack. wikipedia.org Fluorine is an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com

Research on the related compound, 8-fluoro-3,4-dihydroisoquinoline, has demonstrated that the fluorine atom is readily displaced by cyclic amine nucleophiles. nih.gov This suggests that this compound would undergo similar reactions, allowing for the introduction of various amine-containing substituents at the C-8 position.

Table 3: Nucleophilic Aromatic Substitution on 8-Fluoro-3,4-dihydroisoquinoline

| Nucleophile | Product | Reference |

|---|---|---|

| Morpholine | 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline | nih.gov |

Data derived from a closely related analog to demonstrate the reactivity of the C-8 fluorine.

While SₙAr provides one route to functionalize the C-F bond, transition metal-catalyzed cross-coupling reactions offer a broader scope for forming new carbon-carbon and carbon-heteroatom bonds. Although activating the strong C-F bond is challenging, significant progress has been made in this area. snnu.edu.cn Catalytic systems based on palladium, nickel, and copper are often used to mediate these transformations. nih.govsemanticscholar.org

These reactions typically involve the oxidative addition of the metal catalyst into the C-F bond, followed by reductive elimination to form the final product. For related fluoro-quinoline and isoquinoline systems, methods like Suzuki, Stille, and Buchwald-Hartwig couplings have been employed to replace fluorine with aryl, alkyl, or amino groups. The chelating ability of the isoquinoline nitrogen can play a crucial role in directing and facilitating the catalytic cycle at the C-8 position. nih.govsemanticscholar.orgjst.go.jp While specific examples for this compound are not prevalent in the literature, these established methodologies represent the state-of-the-art approach for its derivatization at the C-8 position.

Transformations of the Isoquinoline Ring System

Electrophilic Aromatic Substitution Reactions

No published studies were identified that investigate the electrophilic aromatic substitution reactions on the this compound core. Therefore, information regarding the regioselectivity, reaction conditions, and yields for reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on this specific substrate is not available.

Regioselective Hydrogenation and Reduction Strategies

Detailed strategies and outcomes for the regioselective hydrogenation or reduction of the pyridine (B92270) or benzene (B151609) ring of this compound are not described in the current scientific literature. Research on suitable catalysts, reaction conditions (e.g., pressure, temperature), and the resulting stereochemistry of partially or fully saturated derivatives has not been reported.

Oxidation Reactions of the Isoquinoline Core

There are no available reports on the oxidation reactions of the isoquinoline core of this compound. Consequently, information on the behavior of this molecule in the presence of various oxidizing agents and the potential formation of N-oxides or other oxidation products is unknown.

Exploration of Multi-component Reactions Utilizing this compound as a Building Block

A search of the scientific literature did not yield any examples of this compound being utilized as a building block in multi-component reactions, such as the Ugi or Passerini reactions. As a result, there is no data on its utility in the rapid synthesis of complex molecular scaffolds through such processes.

Advanced Characterization Techniques for 8 Fluoroisoquinoline 6 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 8-fluoroisoquinoline-6-carboxylic acid (molecular formula: C₁₀H₆FNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This technique, capable of mass accuracy in the parts-per-million (ppm) range, allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, a small sample of this compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The expected data would be the exact mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This experimental mass would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, fluorine, nitrogen, and oxygen).

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₇FNO₂⁺ | 192.0455 |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic neutral losses, such as the loss of CO₂ (43.9898 Da) from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of a molecule in solution. A complete NMR characterization of this compound would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) would provide information about the spatial relationships between adjacent protons, confirming their positions on the ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm). pressbooks.publibretexts.org

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each of the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (typically 165-185 ppm). pressbooks.publibretexts.orgoregonstate.edunih.govlibretexts.org The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond ¹³C-¹⁹F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum would provide direct information about the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal, typically referenced to CFCl₃, would be characteristic of a fluorine atom attached to an aromatic ring. ucsb.educolorado.edu Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in the respective spectra, aiding in the complete structural assignment.

Table 2: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | d, dd, s | JHH, JHF |

| ¹H (Carboxyl) | >10 | br s | - |

| ¹³C (Carbonyl) | 165 - 175 | s | - |

| ¹³C (Aromatic C-F) | 155 - 165 | d | ¹JCF |

| ¹³C (Aromatic) | 110 - 150 | s, d | JCC, JCF |

Note: These are predicted ranges and the actual values would need to be determined experimentally.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.pubvscht.czorgchemboulder.comlibretexts.orglibretexts.org A strong, sharp absorption between 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. pressbooks.pubvscht.czorgchemboulder.comlibretexts.orglibretexts.org The spectrum would also feature absorptions corresponding to C-H, C=C, and C-N stretching and bending vibrations of the isoquinoline ring, as well as a C-F stretching vibration. vscht.czucla.edu

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman signals. While the O-H stretch is weak in Raman, the C=O stretch would be observable. Raman spectroscopy can be particularly useful for studying the solid-state form of the compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Carboxylic acid) | Stretch | 2500-3300 (broad) | Weak |

| C=O (Carboxylic acid) | Stretch | 1680-1710 (strong) | Moderate |

| C=C (Aromatic) | Stretch | 1450-1600 (multiple bands) | Strong |

| C-F (Aromatic) | Stretch | 1100-1250 | Moderate |

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing. This would unambiguously confirm the molecular structure and provide insights into its solid-state properties.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the specific crystalline form (polymorph). This technique is crucial for quality control in pharmaceutical development to ensure batch-to-batch consistency of the solid form. The PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the compound.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

Chromatographic and electrophoretic techniques are fundamental for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely be employed. nih.gov Detection would typically be performed using a UV detector, monitoring at a wavelength where the isoquinoline ring system absorbs strongly. The purity would be determined by the area percentage of the main peak relative to any impurity peaks.

Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field. For an ionizable compound like this compound, CE can provide high-efficiency separations and is a valuable complementary technique to HPLC for purity analysis. The separation could be performed in a buffered solution, and the migration time of the compound would be characteristic of its charge-to-size ratio. nih.govnih.gov

Table 4: Representative Analytical Methods for Purity Assessment

| Technique | Typical Stationary/Mobile Phase | Detection Method | Purpose |

|---|---|---|---|

| HPLC | C18 silica gel / Acetonitrile:Water with acid/buffer | UV-Vis Spectroscopy | Purity determination, quantification |

Computational and Theoretical Investigations of 8 Fluoroisoquinoline 6 Carboxylic Acid

Molecular Modeling Approaches to Conformational Analysis and Molecular Interactions

Molecular modeling is a cornerstone of computational chemistry, enabling the study of the three-dimensional structures of molecules and their interactions. Conformational analysis, a key aspect of molecular modeling, is particularly important for understanding the biological activity and physical properties of flexible molecules like 8-Fluoroisoquinoline-6-carboxylic acid.

Following this, more accurate quantum mechanics methods can be used to refine the energies of the most stable conformers. sciforum.net These calculations can reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature. For instance, the orientation of the carboxylic acid's hydroxyl group (syn vs. anti) can significantly impact intramolecular hydrogen bonding possibilities and the molecule's electrostatic potential surface.

Intermolecular interactions are also critical for understanding the behavior of this compound in different environments. Computational methods can model how this molecule interacts with solvent molecules, metal ions, or the active site of a protein. Techniques like molecular docking can predict the preferred binding orientation of the molecule within a receptor, providing insights into its potential as a drug candidate.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to illustrate the output of conformational analysis.

| Dihedral Angle (O=C-C6-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° | 1.5 | 10 |

| 60° | 0.5 | 35 |

| 120° | 0.0 | 45 |

| 180° | 2.0 | 10 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT calculations can be used to optimize the geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT, such as the molecular electrostatic potential (MEP), are particularly insightful. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.compearson.comresearchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a potential hydrogen bond donor. wolfram.com

Table 2: Calculated Geometrical Parameters of Isoquinoline using DFT This table presents example data for the parent isoquinoline molecule to illustrate typical DFT outputs.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-N2 | 1.365 | C1-N2-C3: 117.5 |

| N2-C3 | 1.366 | N2-C3-C4: 123.8 |

| C3-C4 | 1.413 | C3-C4-C4a: 119.2 |

| C4-C4a | 1.409 | C4-C4a-C8a: 118.4 |

Data adapted from theoretical studies on isoquinoline.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. researchgate.netnumberanalytics.comnih.govpharmaguideline.comthe-scientist.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich isoquinoline ring system, while the LUMO may be centered on the electron-withdrawing carboxylic acid group and the fluorinated ring. The precise energies and distributions of these orbitals can be calculated using DFT. scirp.org This information is crucial for predicting how the molecule will behave in chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Isoquinoline This table presents hypothetical data to illustrate the output of FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

In Silico Screening Methodologies for Analog Design

In silico screening is a computational technique used to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. nih.govprotocols.iomdpi.com For this compound, these methods can be used to design and evaluate novel analogs with potentially improved properties.

One common approach is pharmacophore modeling. nih.govresearchgate.netpharmacophorejournal.com A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active at a particular biological target. A pharmacophore model for this compound could be developed based on its known interactions with a target or by comparing it with other active molecules. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This pharmacophore can then be used to screen virtual libraries for new molecules that match these features.

Virtual screening can also be performed using molecular docking, where a library of compounds is computationally "docked" into the active site of a target protein. nih.gov The binding affinity of each compound is then scored, and the top-scoring molecules are selected for further investigation. This approach can be used to identify analogs of this compound with enhanced binding to a specific biological target.

Prediction of Synthetic Accessibility and Reaction Mechanism Elucidation

While computational methods are excellent for designing novel molecules, it is equally important to assess whether these molecules can be synthesized in a laboratory. Computational tools for predicting synthetic accessibility analyze the structure of a molecule and estimate the difficulty of its synthesis based on factors like structural complexity, the presence of challenging functional groups, and the availability of known synthetic routes. the-scientist.comnih.govsynthiaonline.com

For this compound and its designed analogs, these tools can help prioritize which molecules to pursue for experimental synthesis. Retrosynthetic analysis software can even propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available starting materials. the-scientist.comnih.gov

Furthermore, computational chemistry can be used to elucidate the mechanisms of chemical reactions involved in the synthesis of this compound. researchgate.netnumberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step. This level of mechanistic detail can be invaluable for optimizing reaction conditions and improving yields. Common synthetic routes to isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, all of which can be studied computationally. numberanalytics.compharmaguideline.com

Structure Activity Relationship Sar Methodologies Applied to 8 Fluoroisoquinoline 6 Carboxylic Acid Derivatives

Design Principles for Systematic Structural Modifications

In the absence of specific studies on 8-Fluoroisoquinoline-6-carboxylic acid, the design principles for its derivatives would hypothetically follow established medicinal chemistry strategies. Systematic modifications would likely involve:

Substitution on the Isoquinoline (B145761) Ring: Introduction of various functional groups at other available positions on the isoquinoline ring to probe for additional binding interactions.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid at the 6-position to create prodrugs or to explore different interactions with target proteins.

Alterations to the Fluorine Position: Synthesis of isomers with fluorine at different positions to understand its role in the molecule's activity and properties.

Without experimental data, these design principles remain theoretical for this specific scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, a QSAR study would require a dataset of analogs with measured biological activities. The process would involve:

Data Set Collection: Synthesizing and testing a library of this compound derivatives.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

No published QSAR models could be found that are specific to this compound derivatives.

Computational Approaches to Analog Design and Molecular Feature Mapping

Computational methods are instrumental in modern drug design. For the target compound, these approaches would include:

Molecular Docking: If a biological target were identified, docking studies could predict the binding mode of this compound and guide the design of new analogs with improved affinity.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model could be generated to identify the key chemical features required for biological activity.

Molecular Dynamics Simulations: These simulations could provide insights into the dynamic behavior of the ligand-receptor complex and help refine analog designs.

As with other methodologies, the absence of specific biological data for this compound series precludes the application and reporting of these computational approaches.

Stereochemical Considerations and Enantioselective Synthesis Strategies

Should modifications to this compound introduce chiral centers, the stereochemistry of the resulting derivatives would be a critical consideration. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities and pharmacokinetic profiles.

The development of enantioselective synthesis strategies would be necessary to obtain stereochemically pure compounds for biological evaluation. This could involve the use of chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures. However, without specific examples of chiral derivatives of this compound being synthesized and tested, this remains a general principle.

Advanced Research Applications of 8 Fluoroisoquinoline 6 Carboxylic Acid As a Chemical Scaffold

Utilization as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 8-Fluoroisoquinoline-6-carboxylic acid is anticipated to be a valuable precursor for the construction of elaborate molecular architectures. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, through well-established synthetic protocols. These transformations would allow for the coupling of the isoquinoline (B145761) core to other molecular fragments, paving the way for the synthesis of complex natural product analogues and other intricate organic molecules.

Furthermore, the isoquinoline nitrogen atom can be quaternized or oxidized to an N-oxide, offering additional avenues for synthetic diversification. The fluorine atom, generally stable under many reaction conditions, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, providing a level of control in the synthetic strategy.

Development of Novel Heterocyclic Frameworks and Polycyclic Systems

The inherent reactivity of the isoquinoline ring system, combined with the functional handles of the fluorine and carboxylic acid groups, makes this compound a prime candidate for the development of novel heterocyclic and polycyclic systems. Intramolecular cyclization reactions, potentially involving the carboxylic acid group or derivatives thereof, could lead to the formation of fused ring systems with unique three-dimensional structures.

For instance, Pictet-Spengler or Bischler-Napieralski type reactions, classic methods for isoquinoline synthesis, could be adapted in a post-modification strategy to build upon the existing this compound scaffold. This would enable the creation of libraries of novel polycyclic compounds for screening in various biological assays.

Contribution to Methodological Advancements in Organic Chemistry

The unique electronic properties conferred by the fluorine substituent on the isoquinoline ring could be exploited in the development of new synthetic methodologies. For example, the fluorine atom can act as a directing group in certain metal-catalyzed cross-coupling reactions, enabling the selective functionalization of the isoquinoline core at positions that might otherwise be difficult to access.

Research in this area could focus on exploring novel C-H activation or cross-coupling strategies where the 8-fluoro substituent plays a key role in influencing the reactivity and selectivity of the transformations. Such studies would not only provide access to new derivatives of this compound but also contribute to the broader field of synthetic organic chemistry.

Exploration in Fragment-Based Research Methodologies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. nih.gov Small, low-molecular-weight compounds, or "fragments," are screened for weak binding to a biological target. nih.gov Promising fragments are then optimized and grown into more potent drug candidates. frontiersin.org

This compound, with its defined structure and functional groups, is an ideal candidate for inclusion in fragment libraries. researchoutreach.org The isoquinoline core is a well-known "privileged scaffold" found in many biologically active compounds. The fluorine atom can participate in favorable interactions with protein targets, while the carboxylic acid can form key hydrogen bonds. Screening of this fragment against a panel of disease-relevant proteins could identify starting points for the development of new therapeutics. The isoquinoline scaffold, in general, has been successfully used as a template for the development of kinase inhibitors in fragment-based approaches. researchoutreach.org

Table 1: Potential Fragment-Based Discovery Applications

| Target Class | Rationale for Screening this compound |

|---|---|

| Kinases | The isoquinoline scaffold is a known hinge-binding motif for many kinases. |

| Proteases | The carboxylic acid can mimic the side chain of acidic amino acids, targeting the active site. |

Future Directions in Chemical Space Exploration and Molecular Design

The future utility of this compound lies in its potential to expand the currently accessible chemical space for drug discovery and materials science. Computational studies could be employed to predict the binding modes of this scaffold with various protein targets, guiding the rational design of new bioactive molecules.

Furthermore, the incorporation of this building block into polymers or other materials could lead to the development of novel functional materials with interesting electronic or photophysical properties. As synthetic chemists continue to seek out novel molecular building blocks, the systematic exploration of the chemistry of this compound and its derivatives is a promising avenue for future research. The development of diverse libraries based on this scaffold will be crucial for unlocking its full potential in various scientific disciplines. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural identity of 8-Fluoroisoquinoline-6-carboxylic acid?

Answer:

To validate purity and structure, use a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis (≥98% as per industry standards) .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm fluorine substitution at position 8 and the carboxylic acid group at position 6. Compare spectral data with computational predictions or published analogs .

- Mass Spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values).

- Elemental Analysis to ensure stoichiometric consistency with C₁₀H₆FNO₂.

Note: For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated isoquinoline derivatives?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigate by:

- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .

- Dynamic NMR Studies : Detect slow-exchange processes (e.g., rotamers) affecting splitting patterns.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify unexpected conformers .

- Supplementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents or potential aerosol generation .

- Waste Disposal : Segregate fluorinated waste and consult local regulations for hazardous chemical disposal .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation; label with hazard symbols .

Advanced: How can reaction conditions be optimized to minimize by-products in fluorinated isoquinoline synthesis?

Answer:

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst load to identify optimal parameters .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to halt at maximal yield.

- Fluorine-Specific Considerations : Use anhydrous conditions to avoid hydrolysis of fluorinated intermediates .

- By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry or scavenger agents (e.g., molecular sieves for water-sensitive steps) .

Basic: What are the standard synthetic routes for this compound?

Answer:

Common methods include:

- Gould-Jacobs Reaction : Cyclize fluorinated anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis to the carboxylic acid .

- Directed Metalation : Use lithiation (e.g., LDA) at position 6 of fluorinated isoquinoline, then carboxylation with CO₂ .

- Post-Functionalization : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) after constructing the isoquinoline core .

Validation : Confirm regioselectivity with NOE NMR or isotopic labeling .

Advanced: What computational strategies predict the reactivity of this compound in novel environments?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) for pharmacological applications.

- Machine Learning : Train models on fluorinated compound databases to forecast reaction yields or stability .

Basic: How should researchers document experimental procedures for reproducibility?

Answer:

- Detailed Protocols : Specify reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk lines for air-sensitive steps), and reaction times .

- Data Archiving : Provide raw spectral data (NMR, MS) in supporting information, annotated with processing parameters .

- Error Reporting : Include failed attempts (e.g., alternative catalysts or temperatures) to guide troubleshooting .

Advanced: What strategies validate the biological activity of this compound derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents and test against target proteins (e.g., kinases) .

- Metabolic Stability Assays : Use liver microsomes to assess in vitro degradation rates.

- In Silico ADMET : Predict absorption, toxicity, and bioavailability via software like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.